Molecular structure and molecular weight of Ethyl 6-methoxynicotinate
Molecular structure and molecular weight of Ethyl 6-methoxynicotinate
Molecular Architecture and Synthetic Utility of Ethyl 6-Methoxynicotinate: A Technical Whitepaper
Executive Summary
Ethyl 6-methoxynicotinate (CAS: 74925-37-4) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, materials science, and drug discovery[1][2]. Featuring a pyridine core substituted with an electron-donating methoxy group and an electron-withdrawing ethyl ester, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). By acting as a stable, easily functionalized precursor, it enables the efficient development of targeted therapeutics, including glycogen synthase kinase-3 (GSK-3) inhibitors and anti-hepatitis B viral agents[3].
Structural and Physicochemical Profiling
The molecular structure of ethyl 6-methoxynicotinate consists of a central pyridine ring with an ethyl carboxylate moiety at the C3 position and a methoxy group at the C6 position. The "push-pull" electronic effect generated by the C6-methoxy (electron-donating via resonance) and the C3-ester (electron-withdrawing) stabilizes the aromatic system while directing further electrophilic or nucleophilic functionalizations.
To facilitate rapid reference for formulation and analytical scientists, the core quantitative data and chemical identifiers are summarized below[1][2][4]:
| Property | Value |
| Chemical Name | Ethyl 6-methoxynicotinate (Ethyl 2-methoxypyridine-5-carboxylate) |
| CAS Number | 74925-37-4 |
| Molecular Weight | 181.19 g/mol |
| Molecular Formula | C9H11NO3 |
| SMILES | O=C(OCC)C1=CN=C(OC)C=C1 |
| InChIKey | SFGDMSHXYHMQKV-UHFFFAOYSA-N |
| Physical Form | White to Yellow Solid |
Chemical Synthesis and Mechanistic Causality
The most robust and industrially scalable synthesis of ethyl 6-methoxynicotinate relies on the Nucleophilic Aromatic Substitution (SNAr) of ethyl 6-chloronicotinate using sodium methoxide[5].
Causality of Experimental Choices:
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Nucleophile Selection: Sodium methoxide acts as both the nucleophile and the base. The methoxide ion attacks the electron-deficient C6 position of the pyridine ring.
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Leaving Group Dynamics: The chloride ion at C6 is highly labile due to the electron-withdrawing nature of the para-positioned ester and the ortho-positioned pyridine nitrogen, which stabilize the intermediate Meisenheimer complex[5].
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Solvent & Temperature Control: Anhydrous methanol is strictly used to prevent competitive hydrolysis of the ethyl ester. Temperature is controlled at 0°C to room temperature to prevent unwanted transesterification (converting the ethyl ester to a methyl ester) or saponification.
Caption: SNAr Synthesis Workflow of Ethyl 6-methoxynicotinate.
Step-by-Step Experimental Protocol: SNAr Synthesis
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Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of ethyl 6-chloronicotinate in anhydrous methanol to achieve a 0.5 M concentration.
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Nucleophile Addition: Cool the solution to 0°C using an ice-water bath. Dropwise, add 1.1 equivalents of a freshly prepared sodium methoxide solution (25% wt in methanol). Note: Slow addition mitigates exothermic spikes, protecting the integrity of the ester group.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction via TLC or LC-MS until complete consumption of the starting material is observed.
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Quenching & Workup: Quench the reaction with saturated aqueous ammonium chloride to neutralize any unreacted methoxide. Extract the aqueous layer three times with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure ethyl 6-methoxynicotinate.
Applications in Drug Development
In drug discovery pipelines, ethyl 6-methoxynicotinate is rarely the final API; rather, it is a highly reliable precursor. The ester group is typically saponified to yield 6-methoxynicotinic acid (CAS: 66572-55-2), which is subsequently subjected to amide coupling to generate targeted therapeutics[3]. For instance, coupling this acid with complex amines yields caudatin derivatives that exhibit potent antiviral properties against Hepatitis B, as well as selective inhibitors for GSK-3[3].
Caption: Downstream Functionalization Pathway for API Synthesis.
Analytical Validation Protocol
To ensure the trustworthiness and scientific integrity of the synthesized ethyl 6-methoxynicotinate, a self-validating analytical system must be employed before downstream application:
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HPLC (High-Performance Liquid Chromatography): Confirms compound purity. A purity of >95% is strictly required for pharmaceutical intermediates to prevent side reactions in subsequent steps[2].
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1H NMR (Proton Nuclear Magnetic Resonance): Validates structural integrity. Key diagnostic peaks include the methoxy singlet (~3.9 ppm), the ethyl ester quartet and triplet (~4.3 ppm and 1.3 ppm), and the distinct aromatic protons of the 2,5-disubstituted pyridine ring[4].
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The expected[M+H]+ peak is m/z 182.2, directly corresponding to the monoisotopic mass of the target compound[4].
References
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LookChem. "Cas 66572-55-2, 6-Methoxynicotinic acid". Available at: [Link]
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ACS Publications. "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists". Available at: [Link]
